molecular formula C10H15N3O2 B2441566 ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1694906-00-7

ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2441566
CAS No.: 1694906-00-7
M. Wt: 209.249
InChI Key: SYPAUNYHHWVJBG-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate: is a chemical compound with the molecular formula C10H15N3O2 It belongs to the class of pyrazolopyrimidines, which are heterocyclic aromatic organic compounds

Properties

IUPAC Name

ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-3-15-10(14)8-5-12-13-6-7(2)4-11-9(8)13/h5,7,11H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPAUNYHHWVJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NCC(CN2N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reactions: One common method involves the condensation of ethanolamine with 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid under acidic conditions.

  • Cyclization Reactions: Another approach involves cyclization reactions starting from appropriate precursors such as pyrazolopyrimidine derivatives .

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as ammonia (NH3) and alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different substituents on the pyrazolopyrimidine ring.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate, as effective anticancer agents. These compounds have been shown to act as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in cancer cell proliferation and survival.

Case Study: Dual CDK2/TRKA Inhibition

  • Study Findings : In a study published in MDPI, synthesized pyrazolo[1,5-a]pyrimidine derivatives exhibited significant anticancer activity across various cell lines. Compound 6n demonstrated a mean growth inhibition of 43.9% across 56 cancer cell lines, indicating its broad-spectrum efficacy against cancer cells .
  • Mechanism of Action : Molecular docking simulations revealed that these compounds bind effectively to the active sites of CDK2 and TRKA, mimicking established inhibitors like milciclib .

Inflammatory Disease Treatment

This compound has also been investigated for its therapeutic potential in treating inflammatory and autoimmune diseases such as systemic lupus erythematosus (SLE) and multiple sclerosis.

Case Study: PI3K Inhibition

  • Study Insights : Research has shown that pyrazolo[1,5-a]pyrimidine derivatives can selectively inhibit phosphoinositide 3-kinase delta (PI3Kδ), a key player in inflammatory responses. One derivative exhibited an IC50 value of 18 nM for PI3Kδ .
  • Therapeutic Implications : The ability to selectively inhibit PI3Kδ positions these compounds as promising candidates for developing treatments for autoimmune conditions .

Optical Applications

Beyond medicinal uses, this compound derivatives have been explored for their optical properties.

Case Study: Fluorescent Probes

  • Research Findings : A family of pyrazolo[1,5-a]pyrimidines has been identified as potential fluorescent probes due to their unique photophysical properties. These compounds can be utilized in various optical applications including bioimaging and sensing technologies .

Summary Table of Applications

Application AreaCompound ActivityKey Findings
AnticancerDual CDK2/TRKA inhibitionMean growth inhibition of 43.9% across multiple cell lines
Inflammatory DiseasesSelective PI3Kδ inhibitionIC50 value of 18 nM for PI3Kδ
Optical ApplicationsPotential fluorescent probesUseful in bioimaging and sensing technologies

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors in biological systems, leading to various physiological responses. The exact mechanism of action depends on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

  • Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate

  • Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate

Uniqueness: Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern on the pyrazolopyrimidine ring, which influences its reactivity and biological activity compared to other similar compounds.

Biological Activity

Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer and antimicrobial activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₀H₁₅N₃O₂
  • Molecular Weight : 209.25 g/mol
  • CAS Number : 1955516-04-7

The compound features a pyrazolo-pyrimidine core structure, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. A notable study demonstrated that derivatives of this class exhibit significant activity against multiple cancer cell lines.

Research Findings

  • Growth Inhibition : Compound 6n (a derivative) showed a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines, indicating broad-spectrum anticancer activity .
  • Inhibition of CDK2/TRKA : The synthesized compounds were identified as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are critical in cancer progression .
  • Cytotoxicity Studies : In vitro evaluations against renal carcinoma cell line RFX 393 revealed IC50 values of 11.70 µM for compound 6s and 19.92 µM for compound 6t, demonstrating their potency .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism
6sRFX 39311.70CDK2/TRKA inhibition
6tRFX 39319.92CDK2/TRKA inhibition

Antimicrobial Activity

The antimicrobial properties of ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine derivatives have also been investigated.

Research Findings

  • Minimum Inhibitory Concentration (MIC) : Various pyrazole derivatives were tested for their antimicrobial efficacy. The most active derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation Inhibition : The compounds demonstrated significant activity in inhibiting biofilm formation by pathogenic isolates .

Table 2: Summary of Antimicrobial Activity

CompoundPathogenMIC (µg/mL)Activity Type
7bStaphylococcus aureus0.22Bactericidal
10Staphylococcus epidermidis0.25Bactericidal

The mechanisms by which these compounds exert their biological effects include:

  • Cell Cycle Arrest : Treatment with pyrazolo[1,5-a]pyrimidine derivatives resulted in significant arrest during the G0–G1 phase of the cell cycle in cancer cells, indicating a potential mechanism for their anticancer effects .
  • Apoptosis Induction : The compounds were also found to induce apoptosis in treated cells, further contributing to their cytotoxic effects .

Chemical Reactions Analysis

Microwave-Assisted Cyclocondensation

  • Reagents : β-enaminones (e.g., benzaldehyde derivatives), NH-3-aminopyrazoles, and microwave irradiation (180°C).

  • Conditions : Reactions proceed efficiently under microwave conditions, yielding products in 88–96% for aryl-substituted derivatives .

  • Mechanism : The β-enaminone reacts with the aminopyrazole to form the pyrazolo[1,5-a]pyrimidine core via a [4+2] cycloaddition .

Functionalization Reactions

The compound undergoes several key transformations to generate derivatives with tailored properties:

Saponification

  • Reaction : Conversion of the ester group (-COOEt) to a carboxylic acid (-COOH) using aqueous NaOH.

  • Conditions : Stirring in ethanol/water at room temperature for 17 hours .

  • Yield : 88% for the resulting acid derivative .

Coupling Reactions

  • Reaction : Amide bond formation using coupling agents (e.g., DIPEA) with amines like trans-4-(dimethylamino)-3-nitrophenol.

  • Conditions : Stirring in DMF for 12–16 hours .

  • Yield : Up to 71% for substituted amides .

Formylation

  • Reaction : Introduction of a formyl group (-CHO) via Vilsmeyer–Haack reagent (e.g., DMF and POCl₃).

  • Conditions : Microwave irradiation or reflux in acetic acid .

  • Application : Generates fluorescent derivatives with quantum yields up to 44% .

Characterization and Structural Analysis

Analytical Technique Key Observations
¹H NMR - Singlet at δ 8.58 ppm (H-5)
- Quartet at δ 4.45 ppm (OCH₂CH₃)
- Methyl signals at δ 2.86–2.89 ppm
¹³C NMR - Carbonyl carbons at δ 162.8–158.5 ppm
- Aromatic carbons in δ 147–129 ppm range
HRMS - [M + Na]+ calculated for C₁₆H₁₄ClN₃NaO₂: 338.0667 (found: 338.0665)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 6-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-keto esters or enaminones. For example, reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with a methyl-substituted enaminone in the presence of KHSO₄ as a catalyst under reflux conditions generates the pyrazolo[1,5-a]pyrimidine core. Optimization of solvent (e.g., ethanol, DMF), temperature (80–120°C), and catalyst loading (1–2 equivalents) is critical to achieving yields >70% .
  • Key Data : Similar derivatives (e.g., ethyl 7-heteroaryl analogs) show yields ranging from 62% to 70% under optimized conditions, with purity confirmed by HPLC (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign signals for the methyl group at position 6 (δ ~2.4 ppm for ¹H; δ ~20–25 ppm for ¹³C) and the ethyl ester moiety (δ ~1.3–4.3 ppm for ¹H; δ ~14–60 ppm for ¹³C).
  • IR Spectroscopy : Confirm ester carbonyl stretching (~1700 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula C₁₀H₁₂N₃O₂ (MW 217.2 g/mol).
    • Validation : Cross-referencing with analogous compounds (e.g., ethyl 6-cyano derivatives) ensures consistency in spectral assignments .

Advanced Research Questions

Q. How does the methyl group at position 6 influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The methyl group introduces steric hindrance, reducing accessibility to the pyrimidine ring’s electrophilic centers. For example, in reactions with amines, the 6-methyl derivative exhibits slower kinetics compared to unsubstituted analogs. Computational studies (DFT) suggest a 15–20% decrease in reaction rates due to steric effects .
  • Experimental Design : Compare reaction rates with ethyl 6-H and 6-CF₃ analogs under identical conditions (e.g., DMF, 80°C). Monitor progress via LC-MS to quantify intermediates .

Q. What strategies resolve contradictions in biological activity data for structurally similar pyrazolo[1,5-a]pyrimidine derivatives?

  • Case Study : Conflicting reports on kinase inhibition (e.g., CDK2 vs. EGFR) may arise from differences in assay conditions (e.g., ATP concentration, pH).
  • Methodology :

  • Standardize assays using recombinant enzymes and uniform substrate concentrations.
  • Perform molecular docking to identify binding site interactions unique to the 6-methyl group.
  • Validate with SAR studies on methyl-substituted vs. des-methyl analogs .

Q. Can computational modeling predict the compound’s potential as a fluorescent probe?

  • Approach :

  • Use TD-DFT to calculate excitation/emission wavelengths. Methyl groups at position 6 may redshift fluorescence by ~10 nm due to electron-donating effects.
  • Validate predictions with experimental UV-Vis and fluorescence spectroscopy in solvents of varying polarity .
    • Data : Analogous 7-trifluoromethyl derivatives exhibit λem = 450–470 nm, suggesting tunable optical properties .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Optimization :

  • Use co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80).
  • Synthesize water-soluble prodrugs (e.g., phosphate esters at the carboxylate group) .
    • Validation : Solubility of methyl ester analogs improves from <0.1 mg/mL to >5 mg/mL with prodrug modification .

Q. What analytical workflows confirm purity in the presence of regioisomeric byproducts?

  • Workflow :

  • HPLC : Use a C18 column (ACN/water gradient) to separate regioisomers (retention time differences ~0.5–1.0 min).
  • 2D NMR : NOESY correlations distinguish between 6-methyl and 7-methyl isomers .

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